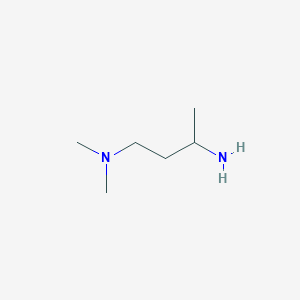
1-(3-Fluorophenyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-4-methylpiperazine is a compound with the molecular formula C10H13FN2 . It is an analytical reference standard categorized as a piperazine . The physiological and toxicological properties of this compound are not known .
Molecular Structure Analysis
The molecular structure of 1-(3-Fluorophenyl)-4-methylpiperazine consists of a piperazine ring substituted with a 3-fluorophenyl group . The compound has a molecular weight of 180.22 g/mol .Physical And Chemical Properties Analysis
1-(3-Fluorophenyl)-4-methylpiperazine has a molecular weight of 180.22 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Scientific Research Applications
Antibacterial Activity
Compounds containing an azomethine moiety, which is structurally similar to 1-(3-Fluorophenyl)-4-methylpiperazine, have shown high activity against multidrug-resistant bacterial strains such as S. aureus (including methicillin-resistant S. aureus, MRSA) and Staphylococcus epidermidis. These compounds have even demonstrated stronger effects than reference drugs like ciprofloxacin .
Synthesis of Derivatives
The synthesis process of derivatives of 1-(3-Fluorophenyl)-4-methylpiperazine can be crucial in developing new pharmaceuticals. For example, the synthesis of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea involves a reaction that could be foundational in creating new therapeutic agents .
Neurodegenerative Diseases
Related compounds, such as 1-(3-Fluorophenyl)biguanide hydrochloride, are being investigated for their neuroprotective effects and potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. This suggests that 1-(3-Fluorophenyl)-4-methylpiperazine could also be explored for similar applications.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is suggested that it may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Result of Action
It is suggested that it may lead to changes in cellular processes
properties
IUPAC Name |
1-(3-fluorophenyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITRTHRIXOPUIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472504 |
Source


|
| Record name | 1-(3-Fluorophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-4-methylpiperazine | |
CAS RN |
218940-66-0 |
Source


|
| Record name | 1-(3-Fluorophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)




![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)

![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)

